molecular formula C25H18N2O5S2 B2967988 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide CAS No. 304686-19-9

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2967988
CAS No.: 304686-19-9
M. Wt: 490.55
InChI Key: QSWNEFHTPKDCPR-UHFFFAOYSA-N
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Description

9-Oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is a fluorene-derived sulfonamide compound characterized by a 9-oxo (keto) group on the central fluorene core and phenyl substituents on the sulfonamide nitrogen atoms at positions 2 and 5. The 9-oxo group distinguishes it from hydroxyimino-substituted analogs like FIN56, which are known to degrade glutathione peroxidase 4 (GPX4) and promote lipid peroxidation in ferroptosis pathways .

Properties

IUPAC Name

9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5S2/c28-25-23-15-19(33(29,30)26-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)34(31,32)27-18-9-5-2-6-10-18/h1-16,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWNEFHTPKDCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated fluorene in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide functionalities are introduced through a sulfonation reaction, where the fluorene derivative reacts with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetic and Structural Properties

  • Hydrophobicity :
    • FIN56 (LogP ~4.5, estimated) is highly lipophilic due to dicyclohexyl groups, favoring blood-brain barrier penetration .
    • 9-Oxo-N2,N7-diphenyl : The phenyl groups and oxo moiety likely confer moderate hydrophobicity, balancing solubility and cell permeability.
  • Crystallographic Data :
    • Anthracene analogs (e.g., N,N'-diphenyl-9,10-dioxo-anthracene disulfonamide) exhibit Z-shaped conformations with benzene rings inclined ~50–60° relative to the core, suggesting similar steric effects in fluorene derivatives .

Therapeutic Potential

  • Cancer Therapy :
    • FIN56 suppresses orthotopic glioblastoma growth in vivo, highlighting the therapeutic relevance of fluorene disulfonamides .
    • 9-Oxo analogs may lack GPX4-targeting activity but could inhibit other pathways (e.g., β-lactamase) based on sulfonamide pharmacophores .
  • Neurodegenerative Diseases :
    • Ferroptosis inducers like FIN56 are implicated in Alzheimer’s and Parkinson’s models, though 9-oxo derivatives require further study .

Biological Activity

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is a synthetic organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorene backbone and sulfonamide functional groups, which are often associated with significant antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is C25H22N2O5S2C_{25}H_{22}N_{2}O_{5}S_{2}. Its structural characteristics contribute to its biological activity:

  • Fluorene Backbone : Provides a stable aromatic structure.
  • Sulfonamide Groups : Known to interfere with bacterial folic acid synthesis, leading to antibacterial effects.
  • Diphenyl Substitution : Enhances lipophilicity and potential interactions with cellular targets.

Antibacterial Properties

The sulfonamide moiety in 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is crucial for its antibacterial activity. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth.

Table 1: Antibacterial Activity Comparison

Compound NameActivity TypeInhibition Mechanism
9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamideAntibacterialInhibition of folic acid synthesis
SulfamethoxazoleAntibacterialInhibition of dihydropteroate synthase
TrimethoprimAntibacterialInhibition of dihydrofolate reductase

Anticancer Activity

Recent studies have suggested that compounds similar to 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide exhibit promising anticancer properties. These compounds may induce apoptosis (programmed cell death) in cancer cells by disrupting cell cycle progression.

Case Study: Induction of Apoptosis
A study conducted on various cancer cell lines demonstrated that treatment with 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide resulted in:

  • Increased Caspase Activity : Indicative of apoptosis.
  • Cell Cycle Arrest : Notably at the G1 phase.

Mechanistic Insights

The biological activity of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group mimics p-amino benzoic acid (PABA), disrupting the synthesis of folate in bacteria.
  • Receptor Interaction : Binding studies indicate that this compound may selectively interact with certain receptors involved in cell signaling pathways related to cancer proliferation.

Research Findings

Several studies have documented the biological effects of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide:

  • Antibacterial Efficacy : Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : Showed dose-dependent cytotoxic effects on various cancer cell lines including breast and colon cancer cells.

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